

FT-IR spectrum of 1-isopropyl-1H-imidazole-4-carboxylic acid

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Compound of Interest

Compound Name: 1-isopropyl-1H-imidazole-4-carboxylic acid

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An In-Depth Technical Guide to the FT-IR Spectrum of **1-isopropyl-1H-imidazole-4-carboxylic acid**

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis and predictive interpretation of the Fourier-Transform Infrared (FT-IR) spectrum of **1-isopropyl-1H-imidazole-4-carboxylic acid**. Designed for researchers, chemists, and professionals in drug development, this document elucidates the characteristic vibrational modes expected for this heterocyclic compound. By deconstructing the molecule into its primary functional groups—the imidazole ring, the isopropyl substituent, and the carboxylic acid moiety—we can assign specific absorption bands across the infrared spectrum. This guide offers a foundational framework for confirming molecular identity, assessing purity, and understanding the structural characteristics of this and similar substituted imidazole derivatives through vibrational spectroscopy.

Introduction

1-isopropyl-1H-imidazole-4-carboxylic acid is a heterocyclic compound featuring a core imidazole ring, a versatile scaffold present in many biologically significant molecules, including the amino acid histidine.^[1] The strategic placement of an isopropyl group at the N1 position

and a carboxylic acid at the C4 position creates a molecule with distinct chemical properties, making it a valuable building block in medicinal chemistry and materials science.

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for the structural characterization of organic compounds.^[2] By measuring the absorption of infrared radiation, FT-IR provides a unique molecular "fingerprint" based on the vibrational frequencies of a molecule's chemical bonds.^[3] This guide serves as a detailed reference for interpreting the FT-IR spectrum of **1-isopropyl-1H-imidazole-4-carboxylic acid**, explaining the causal links between molecular structure and spectral features.

Molecular Structure and Key Vibrational Units

The accurate interpretation of an FT-IR spectrum begins with a thorough understanding of the molecule's structure. The key functional units of **1-isopropyl-1H-imidazole-4-carboxylic acid**, each with its own set of characteristic vibrations, are the carboxylic acid, the substituted imidazole ring, and the isopropyl group.

Caption: Molecular structure of **1-isopropyl-1H-imidazole-4-carboxylic acid**.

Predicted FT-IR Spectrum: Analysis and Interpretation

The complete FT-IR spectrum is a superposition of the vibrational modes from each functional unit. The analysis is best approached by dividing the spectrum into distinct regions.

High-Frequency Region (4000 cm^{-1} - 2500 cm^{-1})

This region is dominated by stretching vibrations of bonds involving hydrogen.

- O-H Stretch (Carboxylic Acid): The most prominent feature is an extremely broad and strong absorption band for the O-H stretch, typically spanning from 3300 cm^{-1} to 2500 cm^{-1} .^[4] This significant broadening is a hallmark of the hydrogen-bonded dimers that carboxylic acids readily form in the solid state.^[5] The band is often centered around 3000 cm^{-1} and will overlap with C-H stretching vibrations.^[4]
- C-H Stretch (Imidazole Ring): Aromatic C-H stretching vibrations from the imidazole ring are expected as weak to medium sharp peaks in the 3150 cm^{-1} to 3000 cm^{-1} range.^[1]

- C-H Stretch (Isopropyl Group): Aliphatic C-H stretching vibrations from the isopropyl group will appear as sharp, medium-to-strong bands just below 3000 cm^{-1} . Expect distinct peaks in the 2990 cm^{-1} to 2870 cm^{-1} region, corresponding to the asymmetric and symmetric stretching of the CH and CH_3 groups.[5]

Carbonyl and Double Bond Region (1800 cm^{-1} - 1500 cm^{-1})

This region is critical for identifying the carbonyl and the imidazole ring's double bonds.

- C=O Stretch (Carboxylic Acid): A very strong and sharp absorption band corresponding to the carbonyl (C=O) stretch is expected between 1760 cm^{-1} and 1690 cm^{-1} .[4] For a hydrogen-bonded dimer, this peak is typically found closer to the lower end of the range, around 1710 cm^{-1} . Its high intensity is due to the large change in dipole moment during the vibration.[5]
- C=C and C=N Stretches (Imidazole Ring): The imidazole ring gives rise to several stretching vibrations in the 1650 cm^{-1} to 1400 cm^{-1} range.[1] These absorptions, arising from C=C and C=N stretching, are typically of medium to strong intensity. For imidazole itself, bands have been assigned around 1593 cm^{-1} (C=C stretch) and between 1486 - 1325 cm^{-1} for C-N stretching modes.[1] Substitution will influence the exact positions of these peaks.

Fingerprint Region (1500 cm^{-1} - 400 cm^{-1})

This region contains a high density of complex vibrational modes, including bending and stretching vibrations, that are unique to the overall molecular structure.

- O-H Bend (Carboxylic Acid): An in-plane O-H bending vibration may be visible as a medium-intensity band in the 1440 - 1395 cm^{-1} region. An out-of-plane O-H bend can also appear as a broad, medium-intensity band around 950 - 910 cm^{-1} .[4]
- C-O Stretch (Carboxylic Acid): A strong C-O stretching vibration coupled with the O-H bend is expected in the 1320 - 1210 cm^{-1} range.[4]
- C-H Bends (Isopropyl Group): The isopropyl group will exhibit characteristic C-H bending (scissoring) vibrations for the CH_3 groups around 1465 cm^{-1} and 1385 - 1370 cm^{-1} . The band around 1380 cm^{-1} is often split into a doublet, which is characteristic of an isopropyl group.

- C-N Stretches (Imidazole Ring): As mentioned, C-N stretching modes for the imidazole ring appear in this region and can be found between 1486 cm^{-1} and 1325 cm^{-1} .^[1]
- Ring Bending Modes: The imidazole ring's in-plane and out-of-plane bending vibrations will contribute to the complex pattern of peaks in the lower frequency part of the fingerprint region.

Summary of Expected Vibrational Frequencies

The following table summarizes the principal absorption bands predicted for **1-isopropyl-1H-imidazole-4-carboxylic acid**.

Wavenumber Range (cm ⁻¹)	Vibrational Mode	Functional Group	Expected Intensity
3300 - 2500	O-H Stretch (H-bonded)	Carboxylic Acid	Strong, Very Broad
3150 - 3000	C-H Stretch	Imidazole Ring	Weak to Medium, Sharp
2990 - 2870	C-H Stretch	Isopropyl Group	Medium to Strong, Sharp
1760 - 1690	C=O Stretch	Carboxylic Acid	Very Strong, Sharp
1650 - 1450	C=C and C=N Stretches	Imidazole Ring	Medium to Strong
1470 - 1450	C-H Bend (asymmetric)	Isopropyl Group (CH ₃)	Medium
1440 - 1395	O-H Bend (in-plane)	Carboxylic Acid	Medium
1385 - 1370	C-H Bend (symmetric)	Isopropyl Group (CH ₃)	Medium (often a doublet)
1320 - 1210	C-O Stretch	Carboxylic Acid	Strong
950 - 910	O-H Bend (out-of-plane)	Carboxylic Acid	Medium, Broad

Experimental Protocol for FT-IR Analysis

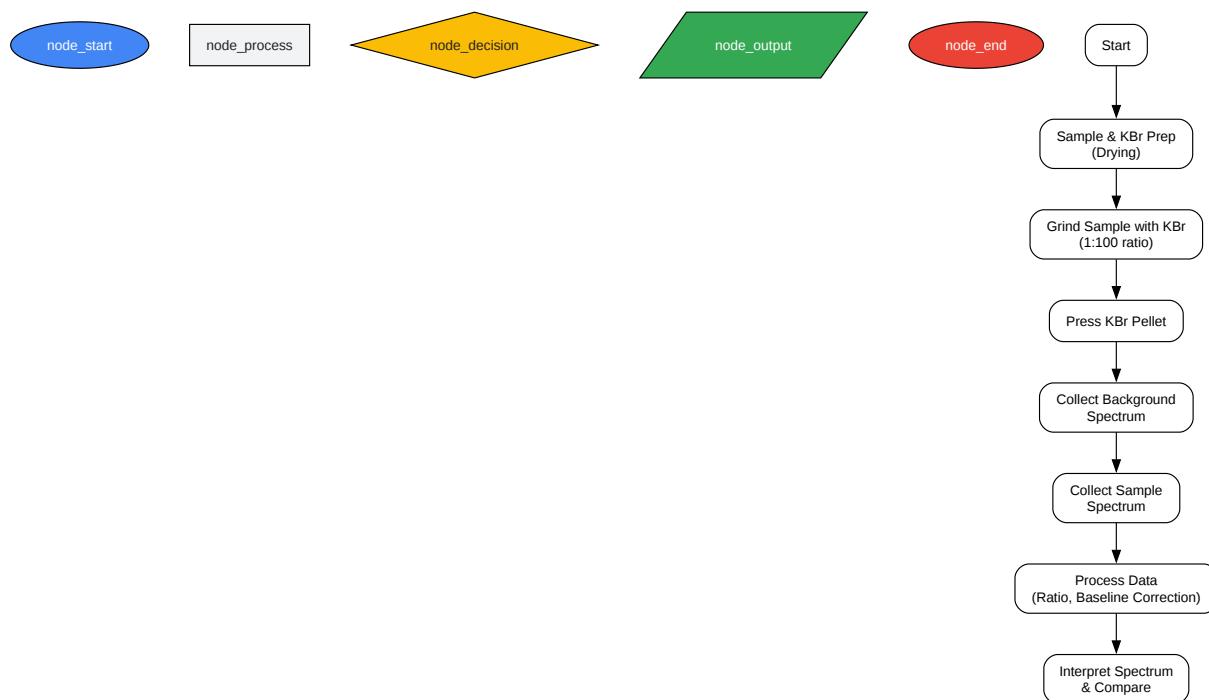
To empirically validate the predictions in this guide, the following protocol for acquiring the FT-IR spectrum of a solid sample is recommended. The use of a Potassium Bromide (KBr) pellet is a standard and reliable method for solid-state analysis.

Step-by-Step Methodology

- Sample and Reagent Preparation:
 - Ensure the **1-isopropyl-1H-imidazole-4-carboxylic acid** sample is dry and pure. Moisture will introduce a broad O-H band around 3400 cm^{-1} , which can interfere with the spectrum.
 - Use high-purity, spectroscopy-grade KBr powder. Dry the KBr in an oven at $\sim 110^\circ\text{C}$ for at least 2-4 hours and store it in a desiccator to prevent moisture absorption.
- KBr Pellet Formulation:
 - Weigh approximately 1-2 mg of the sample and 100-200 mg of the dried KBr powder. The ratio should be roughly 1:100.
 - Transfer the sample and KBr to an agate mortar. Gently mix the powders with a pestle.
 - Grind the mixture vigorously for several minutes until it becomes a fine, homogeneous powder with a consistent, flour-like texture. This minimizes scattering of IR radiation.
- Pellet Pressing:
 - Transfer a portion of the ground mixture into the collar of a pellet press die.
 - Assemble the die and place it under a hydraulic press.
 - Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet. A transparent pellet indicates good sample dispersion and minimal light scattering.
- Data Acquisition:

- Place the KBr pellet into the sample holder of the FT-IR spectrometer.
- Collect a Background Spectrum: Run a background scan with an empty sample compartment. This measures the instrument's response and the atmospheric composition (H_2O , CO_2), which will be subtracted from the sample spectrum.
- Collect the Sample Spectrum: Run the scan for the sample. Typical parameters include a spectral range of 4000-400 cm^{-1} , a resolution of 4 cm^{-1} , and an accumulation of 16-32 scans to improve the signal-to-noise ratio.

- Data Processing:
 - The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Perform baseline correction and peak picking to identify the precise wavenumbers of the absorption maxima.

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Caption: Standard experimental workflow for FT-IR analysis using the KBr pellet method.

Conclusion

The FT-IR spectrum of **1-isopropyl-1H-imidazole-4-carboxylic acid** is predicted to be rich in information, with distinct and identifiable absorption bands corresponding to its constituent functional groups. The key diagnostic peaks include the exceptionally broad O-H stretch of the carboxylic acid dimer ($3300\text{-}2500\text{ cm}^{-1}$), the very strong C=O stretch ($\sim 1710\text{ cm}^{-1}$), sharp aliphatic C-H stretches ($\sim 2970\text{ cm}^{-1}$), and a series of medium-to-strong bands in the fingerprint region associated with the imidazole ring and C-O stretching. By following the outlined experimental protocol and comparing the resulting spectrum to the assignments detailed in this guide, researchers can confidently verify the structure and integrity of their synthesized compound.

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